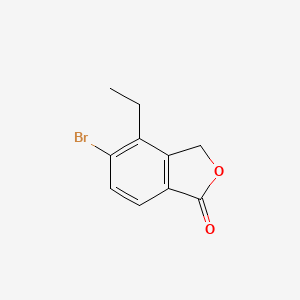

5-bromo-4-ethyl-3H-2-benzofuran-1-one

Description

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

5-bromo-4-ethyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C10H9BrO2/c1-2-6-8-5-13-10(12)7(8)3-4-9(6)11/h3-4H,2,5H2,1H3 |

InChI Key |

FFHFVVRWSDKIIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC2=C1COC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

Procedure :

-

Precursor Preparation : 4-Ethyl-2-benzofuran-1-one is synthesized via cyclization or oxidation of appropriate precursors.

-

Bromination : The precursor is dissolved in DCM, and Br₂ is added dropwise. FeBr₃ or MgCl₂ is used to catalyze the electrophilic substitution.

-

Workup : The reaction mixture is quenched with aqueous Na₂S₂O₃, extracted with organic solvent, and purified via chromatography.

Radical Bromination with N-Bromosuccinimide (NBS)

NBS-mediated bromination offers a controlled alternative to elemental bromine, particularly useful for large-scale industrial production.

Optimized Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Precursor | 4-Ethyl-2-benzofuran-1-one | |

| Brominating Agent | NBS in tetrahydrofuran (THF) | |

| Temperature | 0–5°C (initial), then 25–30°C | |

| Yield | 70–75% |

Procedure :

-

Precursor Dissolution : 4-Ethyl-2-benzofuran-1-one is dissolved in THF at 0–5°C.

-

NBS Addition : NBS is added incrementally to avoid exothermicity.

-

Reaction Progress : The mixture is warmed to 25–30°C and stirred for 3–4 hours.

-

Purification : Solvent is evaporated, and the product is recrystallized from MeCN.

| Parameter | Value/Description | Source |

|---|---|---|

| Precursor | 5-Iodo-4-ethyl-2-benzofuran-1-one | |

| Catalyst | Pd(PPh₃)₄ | |

| Coupling Partner | Arylboronic acid (e.g., phenylboronic acid) | |

| Solvent | Toluene/MeOH (1:1) |

Hypothetical Procedure :

-

Iodination : The 5-position is iodinated using I₂ in acetone.

-

Coupling : The iodo intermediate reacts with arylboronic acid under Pd catalysis.

-

Bromination : Subsequent bromination replaces iodide with bromine.

Mechanistic Insights and Challenges

Regioselectivity

Bromination at the 5-position is favored due to:

Byproduct Formation

-

Over-Bromination : Excess Br₂ or prolonged reaction times may lead to di-brominated products.

-

Side Reactions : Competing oxidation of the lactone ring or ethyl group under harsh conditions.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors and solvent recycling are employed to enhance efficiency.

Key Modifications

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | THF or DCM (recycled) | |

| Catalyst | FeBr₃ (reusable) | |

| Reaction Time | Reduced to 2–3 hours via optimized mixing |

Advantages :

-

Cost Efficiency : Reduced solvent waste and catalyst recovery.

-

Consistency : Automated temperature control ensures reproducibility.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Br₂ in DCM | High yield, simple setup | Hazardous reagent, exothermic |

| NBS in THF | Controlled reaction, safer | Higher cost, slower kinetics |

| Pd-Catalyzed | Flexible for diverse substituents | Complex catalyst systems, expensive |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-bromo-4-ethyl-3H-2-benzofuran-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction Reactions: Reduction of the carbonyl group in this compound can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

Oxidation Products: Oxidized benzofuran derivatives with potential biological activities.

Reduction Products: Alcohol derivatives of benzofuran.

Scientific Research Applications

Chemistry: 5-bromo-4-ethyl-3H-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .

Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 5-bromo-4-ethyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Molecular Structures and Substituent Effects

The substituents at the 4-position of the benzofuran ring critically influence the compound’s physicochemical and biological properties. Key analogs include:

- 5-Bromo-4-ethyl-3H-2-benzofuran-1-one : Ethyl group (C₂H₅) at position 3.

- 5-Bromo-3-hydroxy-3H-2-benzofuran-1-one : Hydroxyl group (OH) at position 3 .

- 5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one : Cyclopropyl group (C₃H₅) at position 4 .

Table 1: Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | PSA (Ų) |

|---|---|---|---|---|

| This compound | C₉H₇BrO₂ | ~243.06 | ~2.5–3.0† | ~26.3† |

| 5-Bromo-3-hydroxy-3H-2-benzofuran-1-one | C₈H₅BrO₃ | 229.03 | ~1.8–2.2‡ | 53.7‡ |

| 5-Bromo-4-cyclopropyl-2-benzofuran-1(3H)-one | C₁₁H₉BrO₂ | 253.09 | 2.99 | 26.3 |

*LogP: Partition coefficient (lipophilicity); †Estimated based on cyclopropyl analog; ‡Estimated based on hydroxyl group contribution .

Crystallographic and Structural Analysis

The SHELX software suite and ORTEP-3 are critical tools for determining crystal structures of such compounds. For instance:

- SHELXL is widely used for refining small-molecule structures, which is essential for confirming substituent positions and hydrogen-bonding patterns in analogs like the hydroxyl derivative .

- ORTEP-3 facilitates visualization of molecular geometry, aiding in the analysis of steric effects introduced by ethyl or cyclopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.